N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide
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Overview
Description
N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide: is a synthetic organic compound characterized by its unique chemical structure, which includes a thiophene ring, an oxane ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropylamine through a Friedel-Crafts alkylation reaction using cinnamonitrile and benzene . This intermediate is then subjected to further reactions, including catalytic hydrogenation and Schiff base formation, followed by methylation and hydrolysis to yield the desired amine . The final step involves the reaction of this amine with appropriate reagents to form the target compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the oxane ring or carboxamide group.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry: N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors, including melatonin receptors . It is also investigated for its antioxidant and anti-inflammatory properties .
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory agent and its role in modulating circadian rhythms through melatonin receptor interactions .
Industry: In the industrial sector, this compound is explored for its use in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets, such as melatonin receptors . The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various biological pathways, including those related to sleep-wake cycles and inflammation .
Comparison with Similar Compounds
N-(3,3-diphenylpropenyl)alkanamides: These compounds share a similar structural motif and are also studied for their receptor binding properties.
N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine: This compound exhibits partial efficacy in inhibiting substrate uptake and is used in studies related to neurotransmitter transport.
Uniqueness: N-(3,3-diphenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide is unique due to its combination of a thiophene ring and an oxane ring, which imparts distinct chemical and biological properties. Its ability to interact with melatonin receptors and its potential anti-inflammatory effects make it a valuable compound for further research .
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-4-thiophen-2-yloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2S/c27-24(25(14-17-28-18-15-25)23-12-7-19-29-23)26-16-13-22(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,19,22H,13-18H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEBRHUWEFMLHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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